trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (C₆H₁₂ClNO₃; molecular weight: 181.62 g/mol) features a morpholine ring system substituted with a methyl group at position 2 and a carboxylic acid group at position 3 (Figure 1). The compound exists as a hydrochloride salt, where the morpholine nitrogen is protonated, forming a stable ammonium chloride moiety.
The stereochemical configuration is defined as (2R,3S) or (2S,3R), depending on the enantiomeric form, with the trans designation indicating opposing spatial orientations of the methyl and carboxylic acid substituents relative to the morpholine ring. The chair conformation of the morpholine ring is stabilized by equatorial positioning of the methyl group, minimizing 1,3-diaxial steric interactions.
Table 1: Key structural parameters
Comparative Analysis with cis-Isomer and Related Morpholine Derivatives
The cis-isomer of 2-methylmorpholine-3-carboxylic acid hydrochloride, with synperiplanar methyl and carboxylic acid groups, exhibits distinct steric and electronic properties. Comparative studies highlight:
- Steric effects : The cis-isomer experiences greater ring strain due to axial alignment of the methyl group, leading to a 1.5–2.0 kcal/mol energy difference compared to the trans-isomer.
- Solubility : The trans-isomer demonstrates higher aqueous solubility (≈120 mg/mL) than the cis-counterpart (≈85 mg/mL), attributed to reduced steric hindrance of the carboxylate group.
- Reactivity : The trans-configuration favors nucleophilic substitution at the morpholine nitrogen due to enhanced accessibility, whereas the cis-isomer shows slower reaction kinetics in alkylation studies.
Related morpholine derivatives, such as 3-morpholinecarboxylic acid (C₅H₉NO₃), lack the methyl substituent, resulting in altered pKa values (carboxylic acid: 4.2 vs. 4.5 for the trans-methyl derivative) and conformational flexibility.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data reveal the following structural features:
- Unit cell parameters : Monoclinic space group P2₁/n with a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, β = 105.7°.
- Hydrogen bonding : Centrosymmetric dimers form via O–H···O interactions between carboxyl groups (O···O distance: 2.66 Å), while N–H···Cl⁻ bonds (2.98 Å) stabilize the ammonium chloride moiety.
- Torsional angles : The C2–C3–C7–O2 torsion angle measures 172.3°, confirming the trans-disposition of substituents.
Figure 2: Crystal packing diagram
The morpholine ring adopts a chair conformation with pseudo-axial orientation of the carboxylic acid group. Adjacent molecules stack via π-interactions between aromatic systems (if present) and van der Waals contacts.
Tautomeric Equilibria and Protonation State Analysis
The compound exists predominantly in its zwitterionic form in aqueous solution (pH 7.4), with the carboxylic acid group deprotonated (pKa ≈ 4.5) and the morpholine nitrogen protonated (pKa ≈ 8.9). Key findings include:
- Tautomerism : No observable keto-enol tautomerism due to the rigid morpholine ring and lack of α-hydrogens on the carboxylate group.
- pH-dependent speciation :
Table 2: Protonation states across pH ranges
| pH Range | Carboxylic Acid Group | Morpholine Nitrogen | Net Charge |
|---|---|---|---|
| <4 | -COOH | -NH₂⁺ | +1 |
| 4–8 | -COO⁻ | -NH₂⁺ | 0 |
| >9 | -COO⁻ | -NH | -1 |
Properties
IUPAC Name |
(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSLKJXCSUYWPS-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis
Chiral pool synthesis is a widely used approach for preparing this compound, leveraging naturally occurring chiral building blocks to ensure the desired (2R,3S) stereochemistry. The process typically involves:
- Selection of Chiral Precursors: Commercially available chiral amino acids or amino alcohols serve as starting materials.
- Ring Formation: Cyclization reactions introduce the morpholine ring, often under mild conditions to preserve stereochemistry.
- Functional Group Manipulation: Introduction of the methyl group at the 2-position and carboxylation at the 3-position are performed through selective alkylation and carboxylation steps.
- Salt Formation: The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid.
- High stereoselectivity due to the use of chiral starting materials.
- Fewer steps if the correct precursor is chosen.
Asymmetric Synthesis
Asymmetric synthesis techniques are employed to directly construct the morpholine ring with the correct configuration, often using chiral catalysts or auxiliaries. The general steps include:
- Construction of the Morpholine Core: Enantioselective cyclization reactions, such as asymmetric aminohydroxylation or aminoalkylation, are catalyzed by chiral ligands or organocatalysts.
- Methylation and Carboxylation: Introduction of the methyl and carboxylic acid groups at the appropriate positions, with careful control to avoid racemization.
- Hydrochloride Salt Formation: Final conversion to the hydrochloride salt.
- Allows for the synthesis of non-natural stereoisomers if desired.
- Requires specialized catalysts and may involve more optimization.
Catalytic Hydrogenation of Protected Precursors
A notable method involves the use of (2R,3S)-benzyl 4-benzyl-2-methylmorpholine-3-carboxylate as an intermediate:
- Preparation of Protected Ester: The morpholine ring is constructed with benzyl protecting groups on the nitrogen and carboxylate functionalities.
- Catalytic Hydrogenation: The protected intermediate is subjected to hydrogenation using palladium on carbon (Pd/C) in anhydrous methanol, removing the benzyl groups and yielding the free acid.
- Salt Formation: The resulting acid is treated with hydrochloric acid to obtain the hydrochloride salt.
- Efficient deprotection and salt formation in a single step.
- High purity and yield when properly optimized.
General Synthetic Scheme Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Chiral precursor selection | Chiral amino acid or amino alcohol | Ensures correct stereochemistry | Used in chiral pool synthesis |
| Cyclization | Cyclization agents (e.g., formaldehyde, amines) | Forms morpholine ring | Mild conditions to preserve chirality |
| Methylation | Methyl iodide or methyl sulfate | Introduces methyl group at 2-position | Controlled to avoid over-alkylation |
| Carboxylation | CO₂ or carboxylation reagents | Adds carboxylic acid at 3-position | Selectivity is key |
| Protection/Deprotection | Benzyl groups, Pd/C hydrogenation | Protects/deprotects functional groups | Used in catalytic hydrogenation method |
| Salt formation | Hydrochloric acid | Converts free acid to hydrochloride salt | Final purification step |
Research Findings and Process Optimization
- Stereochemical Purity: Both chiral pool and asymmetric synthesis methods are designed to maximize enantiomeric excess, which is essential for biological activity.
- Yield and Scalability: Catalytic hydrogenation of protected intermediates is favored for larger-scale synthesis due to its efficiency and straightforward purification.
- Purification: The hydrochloride salt form is typically isolated by crystallization from aqueous or alcoholic solvents, ensuring high purity and stability.
Data Table: Summary of Key Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
TMMCA serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Can yield carboxylic acids or ketones depending on the reagents used.
- Reduction : Capable of being reduced to form alcohols or amines.
- Substitution Reactions : Where functional groups are replaced by others.
These reactions are essential for studying reaction mechanisms and pathways, contributing to the development of new synthetic methodologies.
Biology
In biological research, TMMCA is employed to investigate enzyme interactions and metabolic pathways. Its ability to bind to various enzymes allows researchers to explore its role in modulating enzymatic activity. Notably, TMMCA has shown potential in:
- Antibacterial Studies : Demonstrating significant activity against various bacterial strains, indicating its potential as a therapeutic agent.
- Neurotransmitter Modulation : Preliminary studies suggest it may influence GABAergic activity, which is critical for neurological functions and could have implications for treating anxiety disorders.
- Enzyme Inhibition : In vitro assays have revealed that TMMCA can inhibit specific enzymes involved in metabolic pathways, providing insights into its therapeutic applications.
Medicine
TMMCA is being investigated for its potential therapeutic properties. Its applications include:
- Drug Development : As an intermediate in the synthesis of new pharmaceuticals aimed at treating various diseases.
- Therapeutic Research : Exploring its effects on neurotransmitter systems and potential use in developing treatments for neurological disorders.
Industrial Applications
In industrial contexts, TMMCA is utilized for:
- Production of Specialty Chemicals : Its unique properties make it valuable for developing new industrial processes and technologies.
- Formulation Enhancement : Improving the efficacy of existing chemical formulations through its reactivity and stability.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of TMMCA:
- Antibacterial Activity : A study demonstrated that TMMCA exhibited significant antibacterial effects against multiple bacterial strains, suggesting its potential as a therapeutic agent for infections.
| Study Focus | Findings |
|---|---|
| Antibacterial Studies | Significant activity against bacterial strains |
| Neuropharmacology | Enhances GABA receptor activity |
| Enzyme Inhibition | Inhibits specific metabolic pathway enzymes |
- Neuropharmacological Research : Investigations into TMMCA's effects on GABAergic neurotransmission revealed its potential role in treating anxiety disorders by enhancing GABA receptor activity.
Mechanism of Action
The mechanism of action of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and functional differences between trans-2-Methylmorpholine-3-carboxylic acid hydrochloride and analogous compounds:

*Calculated based on molecular formula.
Key Comparison Points:
Structural Complexity: The hexahydro-pyrrolomorpholine derivative features a bicyclic system, which may restrict conformational flexibility compared to the monocyclic target compound, impacting binding affinity in biological systems . Yohimbine hydrochloride, a structurally distinct alkaloid, highlights the diversity of hydrochloride salts in pharmacology but lacks direct functional comparability .
Stability and Safety: Limited toxicological data are noted for trans-2-Methylmorpholine-3-carboxylic acid HCl and its ester analogs, underscoring the need for further safety assessments . The acid stability of hydrochloride salts (e.g., Nicardipine HCl in ) suggests robustness in acidic environments, though ester analogs may degrade under similar conditions .
Thiomorpholine analogs may find niche roles in targeting sulfur-dependent enzymes or receptors .
Research and Development Considerations
- Synthetic Accessibility : The target compound’s simpler morpholine scaffold may offer synthetic advantages over bicyclic or sulfur-containing analogs.
- Data Gaps : Ecological and toxicological profiles for most analogs remain uncharacterized, emphasizing the need for comprehensive studies .
- Market Availability : indicates discontinuation of the target compound by CymitQuimica, suggesting reliance on alternative suppliers or custom synthesis .
Biological Activity
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (TMMCA) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevance in various research fields.
Chemical Structure and Properties
TMMCA has the molecular formula C₆H₁₂ClNO₃, with a molecular weight of approximately 181.62 g/mol. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, along with a carboxylic acid group and a methyl substituent at the second position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Biological Activities
Research has indicated that TMMCA exhibits several significant biological activities:
- Antibacterial Properties : TMMCA has been studied for its potential as an antibacterial agent. Compounds with similar structures have shown promise in inhibiting bacterial growth, suggesting TMMCA may have similar effects.
- Neurotransmitter Modulation : Preliminary studies indicate that TMMCA may influence GABAergic activity, which is crucial for neurological functions. This modulation could have implications for treating neurological disorders.
- Enzyme Interactions : TMMCA is utilized in biological research to study enzyme interactions and metabolic pathways. Its structure allows it to bind to various enzymes, potentially modulating their activity.
The mechanism of action for TMMCA involves interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, influencing biochemical processes. The exact targets depend on the context of use, but its ability to affect neurotransmitter systems is particularly noteworthy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of TMMCA, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methylmorpholine | Similar morpholine structure | Lacks carboxylic acid functionality |
| 3-Hydroxymethylmorpholine | Contains hydroxymethyl group | Exhibits different solubility and reactivity |
| 4-Methylpiperidine | Piperidine ring instead | Different nitrogen positioning affects properties |
This table illustrates how TMMCA's specific functional groups contribute to its distinct properties and potential biological activities compared to other morpholine derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of TMMCA:
- Antibacterial Studies : A study demonstrated that TMMCA exhibited significant antibacterial activity against various strains of bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.
- Neuropharmacological Research : Investigations into the compound's effects on GABAergic neurotransmission revealed that it could enhance GABA receptor activity, suggesting applications in treating anxiety disorders.
- Enzyme Inhibition : In vitro assays showed that TMMCA could inhibit specific enzymes involved in metabolic pathways, providing insights into its role in drug development and therapeutic applications.
Q & A
Basic: What analytical methods are validated for quantifying trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in pharmaceutical matrices?
Answer:
Reverse-phase HPLC with UV detection is a robust method for quantification. A validated protocol involves:
- Column : C18 (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm).
- Mobile phase : Phosphate buffer (e.g., 0.03 M KH₂PO₄) and methanol in a 70:30 ratio.
- Detection : UV at 207–210 nm, optimized for carboxylic acid derivatives.
- Validation : Linearity (1–10 μg/mL, r² > 0.999), recovery (98–102%), and precision (RSD < 2%) are critical parameters . For trace analysis, derivatization with agents like BSTFA followed by GC-MS enhances sensitivity for hydroxyl/carboxyl functional groups .
Basic: How can the stereochemical purity of this compound be confirmed?
Answer:
Chiral HPLC or polarimetry is standard. For HPLC:
- Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Isocratic elution with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.
- Compare retention times against enantiomeric standards. Absolute configuration may require X-ray crystallography or NMR-based Mosher ester analysis .
Advanced: What strategies resolve contradictions in stability data under varying pH conditions?
Answer:
Discrepancies often arise from hydrolysis kinetics or degradation pathway dominance. Methodological steps include:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral conditions at 40°C.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life.
- Degradant profiling : LC-MS/MS identifies intermediates (e.g., morpholine ring-opening products). Cross-validate with pharmacopeial guidelines for carboxylic acid stability .
Advanced: How are trace impurities (e.g., process-related isomers) characterized and controlled?
Answer:
Impurity profiling requires orthogonal techniques:
- HPLC-DAD/MS : Quantify isomers (e.g., cis- vs. trans-configurations) and assign structures via fragmentation patterns.
- Synthesis route analysis : Identify intermediates (e.g., methyl esters) from incomplete hydrochlorination.
- Thresholds : Align with ICH Q3A guidelines (≤ 0.15% for unidentified impurities) . Reference standards for related thiophenecarboxylate impurities (e.g., articaine derivatives) provide calibration benchmarks .
Basic: What experimental precautions are critical for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
- Moisture control : Store desiccated at −20°C; hygroscopicity may alter stoichiometry in reactions.
- PPE : Nitrile gloves and safety goggles are mandatory. Toxicity data for analogous morpholine derivatives suggest limited acute exposure risks, but chronic effects are unstudied .
Advanced: How do solvent polarity and counterion selection impact crystallization efficiency?
Answer:
- Solvent screening : Ethanol/water mixtures (70:30) promote high-yield crystallization due to balanced polarity.
- Counterion effects : Hydrochloride salts typically exhibit superior solubility in polar solvents vs. free bases.
- Characterization : Powder XRD and DSC validate polymorphic purity. For carboxylic acid derivatives, recrystallization at pH 4–5 (near pKa) minimizes zwitterionic interference .
Advanced: What computational models predict the bioavailability of trans-2-Methylmorpholine-3-carboxylic acid derivatives?
Answer:
- LogP calculations : Use software (e.g., MarvinSketch) to estimate partition coefficients (target LogP ~1.5–2.5 for CNS penetration).
- Molecular docking : Assess binding affinity to target receptors (e.g., σ-1 receptors for neuroactive morpholines).
- In vitro assays : Parallel artificial membrane permeability (PAMPA) validates predictions .
Basic: How is method robustness assessed for assays measuring this compound in biological fluids?
Answer:
- Variability testing : Alter HPLC flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).
- Matrix effects : Spike-and-recovery in plasma (80–120% recovery target).
- Inter-laboratory validation : Cross-check with LC-MS/MS for confirmation .
Advanced: What mechanistic insights explain unexpected byproducts in Friedel-Crafts acylations involving this compound?
Answer:
- Electrophilic interference : The morpholine ring’s electron-rich nitrogen may redirect acylation to para positions.
- Acid catalysis : HCl can protonate carbonyls, altering reactivity.
- Mitigation : Use Lewis acids (e.g., AlCl₃) instead of protic acids. Monitor via in situ FTIR for intermediate trapping .
Basic: What spectroscopic techniques confirm the hydrochloride salt formation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
